molecular formula C11H9O2S- B14758859 2-(3-Methyl-1-benzothiophen-2-yl)acetate

2-(3-Methyl-1-benzothiophen-2-yl)acetate

Cat. No.: B14758859
M. Wt: 205.25 g/mol
InChI Key: MFVMWBIORCNCNB-UHFFFAOYSA-M
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Description

2-(3-Methyl-1-benzothiophen-2-yl)acetate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a methyl group at the third position of the benzothiophene ring and an acetate group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)acetate typically involves the regioselective coupling of appropriate precursors followed by electrophilic cyclization reactions. One common method involves the use of 3-methylthiophene as a starting material, which undergoes a series of reactions including Friedel-Crafts acylation, cyclization, and esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-benzothiophen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1-benzothiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methyl-1-benzothiophen-2-yl)acetate include other benzothiophene derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the acetate group at the second position may enhance its solubility and reactivity compared to other benzothiophene derivatives .

Properties

Molecular Formula

C11H9O2S-

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-methyl-1-benzothiophen-2-yl)acetate

InChI

InChI=1S/C11H10O2S/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5H,6H2,1H3,(H,12,13)/p-1

InChI Key

MFVMWBIORCNCNB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CC(=O)[O-]

Origin of Product

United States

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